molecular formula C13H19NO B8708353 4-methyl-N-(2-methylphenyl)pentanamide

4-methyl-N-(2-methylphenyl)pentanamide

Cat. No.: B8708353
M. Wt: 205.30 g/mol
InChI Key: NCQMLFNIKCDZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methylphenyl)pentanamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-methyl-N-(2-methylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-10(2)8-9-13(15)14-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

NCQMLFNIKCDZJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation of 2-(3-methyl-n-butyl)-indole. Carbonyldiimidazole (65 g) was mixed with 500 ml of dry dichloromethane in a 2-L round bottom flask and stirred magnetically. A solution of 4-methylvaleric acid in 200 ml of dichloromethane was added dropwise over 45 minutes and the mixture was stirred for another 1.25 hours. o-Toluidine (45 g) in 100 ml of dichloromethane was then added over about 20 minutes. After stirring for 2 hours the mixture was washed with water and then the solvent was stripped on a rotary evaporator. The residue was mixed with 150 ml of methanol and 75 ml of water and put in the freezer. Filtration of the precipitate, dilution of the filtrate with water and refiltration of the precipitate gave 75 g (94%) of vacuum dried N-(2-methylphenyl)-4-methylvaleramide which was used without further treatment in the next step.
Name
2-(3-methyl-n-butyl)-indole
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65 g
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500 mL
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200 mL
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45 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

Carbonyldiimidazole (65 g) was mixed with 500 ml of dry dichloromethane in a 2-L round bottom flask and stirred magnetically. A solution of 4-methylvaleric acid in 200 ml of dichloromethane was added dropwise over 45 minutes and the mixture was stirred for another 1.25 hours. o-Toluidine (45 g) in 100 ml of dichloromethane was then added over about 20 minutes. After stirring for 2 hours the mixture was washed with water and then the solvent was stripped on a rotary evaporator. The residue was mixed with 150 ml of methanol and 75 ml of water and put in the freezer. Filtration of the precipitate, dilution of the filtrate with water and refiltration of the precipitate gave 75 g (94%) of vacuum dried N-(2-methylphenyl)-4-methylvaleramide which was used without further treatment in the next step.
Quantity
65 g
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reactant
Reaction Step One
Quantity
500 mL
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solvent
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0 (± 1) mol
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reactant
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200 mL
Type
solvent
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45 g
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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